N-[3-(Aminomethyl)pentan-3-yl]-4-nitrobenzene-1-sulfonamide
Description
Properties
IUPAC Name |
N-[3-(aminomethyl)pentan-3-yl]-4-nitrobenzenesulfonamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H19N3O4S/c1-3-12(4-2,9-13)14-20(18,19)11-7-5-10(6-8-11)15(16)17/h5-8,14H,3-4,9,13H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AAGGTKVLIPSCCN-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(CC)(CN)NS(=O)(=O)C1=CC=C(C=C1)[N+](=O)[O-] | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H19N3O4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
301.36 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[3-(Aminomethyl)pentan-3-yl]-4-nitrobenzene-1-sulfonamide typically involves multiple steps. One common method starts with the preparation of the intermediate 3-(aminomethyl)pentane. This intermediate is then reacted with 4-nitrobenzenesulfonyl chloride under basic conditions to form the final product. The reaction conditions often involve the use of solvents such as dichloromethane or tetrahydrofuran, and bases like triethylamine or sodium hydroxide to facilitate the reaction.
Industrial Production Methods
In an industrial setting, the production of this compound may involve the use of continuous flow reactors to optimize the reaction conditions and improve yield. The use of catalysts and automated systems can further enhance the efficiency of the production process.
Chemical Reactions Analysis
Types of Reactions
N-[3-(Aminomethyl)pentan-3-yl]-4-nitrobenzene-1-sulfonamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding sulfoxides or sulfones.
Reduction: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a palladium catalyst.
Substitution: The sulfonamide group can participate in nucleophilic substitution reactions, where the sulfonamide nitrogen can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperoxybenzoic acid.
Reduction: Reducing agents such as hydrogen gas with palladium on carbon or sodium borohydride are commonly used.
Substitution: Nucleophiles like amines or thiols can be used under basic conditions to facilitate substitution reactions.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Amino derivatives.
Substitution: Various substituted sulfonamides depending on the nucleophile used.
Scientific Research Applications
N-[3-(Aminomethyl)pentan-3-yl]-4-nitrobenzene-1-sulfonamide has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor or as a ligand in biochemical assays.
Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Utilized in the development of new materials and as a reagent in various chemical processes.
Mechanism of Action
The mechanism of action of N-[3-(Aminomethyl)pentan-3-yl]-4-nitrobenzene-1-sulfonamide involves its interaction with specific molecular targets. For instance, in biological systems, it may inhibit certain enzymes by binding to their active sites, thereby blocking their activity. The nitrobenzene sulfonamide moiety is crucial for its binding affinity and specificity. The pathways involved often include inhibition of enzyme activity, disruption of cellular processes, and induction of apoptosis in cancer cells.
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural and Functional Group Variations
Key Comparator: N-[3-(Aminomethyl)phenyl]-4-chlorobenzene-1-sulfonamide (CAS 1274702-33-8) is a structurally related sulfonamide with a phenyl backbone instead of pentan-3-yl and a chlorine substituent instead of nitro .
¹Calculated based on structural formula.
²Predicted based on backbone and substituent properties.
Functional Implications
- Nitro vs. Chlorine Substituents : The nitro group enhances hydrogen-bond acceptor capacity and acidity compared to chlorine, which may improve binding to targets like enzymes or receptors. Chlorine, being less polar, could enhance membrane permeability in certain contexts .
- Aliphatic vs. The rigid phenyl backbone may favor π-π stacking in aromatic-rich environments.
Biological Activity
N-[3-(Aminomethyl)pentan-3-yl]-4-nitrobenzene-1-sulfonamide is a compound that has garnered attention due to its potential biological activities, particularly as a focal point in the development of pharmacological agents. This article explores its biological activity, mechanisms of action, and relevant case studies, supported by data tables and research findings.
Chemical Structure and Properties
The molecular formula of this compound is , with a molecular weight of 301.36 g/mol. The compound features a sulfonamide group, which is known for its diverse biological activities, including anti-inflammatory and antimicrobial properties.
The biological activity of this compound can be attributed to several mechanisms:
- Inhibition of Enzymatic Pathways : Similar compounds have been shown to inhibit specific enzymes involved in inflammatory pathways, particularly the NLRP3 inflammasome, which plays a crucial role in various diseases including autoimmune disorders and metabolic syndromes .
- Calcium Channel Modulation : Research indicates that certain sulfonamide derivatives can affect calcium channels, leading to alterations in perfusion pressure and cardiovascular responses . This suggests that this compound may have cardiovascular implications.
- Antimicrobial Activity : The presence of the sulfonamide moiety often correlates with antibacterial properties, which can be exploited in developing new antibiotics .
In Vitro Studies
Several studies have investigated the biological activity of related sulfonamides. For instance, the effects on perfusion pressure were evaluated using various concentrations of benzenesulfonamide derivatives:
| Compound | Dose (nM) | Effect on Perfusion Pressure |
|---|---|---|
| Control | - | Baseline |
| Compound 1 (Benzenesulfonamide) | 0.001 | No significant change |
| Compound 2 (2,5-Dichloro-N-(4-nitro-phenyl)-benzenesulfonamide) | 0.001 | Decreased |
| Compound 3 (4-(2-Amino-ethyl)-benzenesulfonamide) | 0.001 | Significant decrease |
These results indicate that certain derivatives exhibit notable effects on cardiovascular parameters, potentially through interactions with specific biomolecules .
In Vivo Studies
In vivo investigations have demonstrated that related compounds can modulate inflammatory responses effectively. For example, a study involving an analog showed significant inhibition of the NLRP3 inflammasome in mouse models of inflammation, highlighting the therapeutic potential of this chemical scaffold .
Case Studies
Case Study 1: Cardiovascular Impact
A study evaluated the impact of a sulfonamide derivative on perfusion pressure in animal models. The results indicated that the compound significantly reduced perfusion pressure over time, suggesting a potential for treating hypertension or related cardiovascular conditions .
Case Study 2: Inflammatory Response Modulation
In another study focused on inflammatory diseases, an analog of this compound was shown to inhibit IL-1β release from macrophages. This suggests its utility in managing conditions characterized by excessive inflammation .
Q & A
Q. What are the standard synthetic routes for N-[3-(Aminomethyl)pentan-3-yl]-4-nitrobenzene-1-sulfonamide, and how can purity be verified?
- Methodological Answer : The synthesis typically involves a multi-step process:
Sulfonamide formation : Reacting 4-nitrobenzenesulfonyl chloride with 3-(aminomethyl)pentan-3-amine under basic conditions (e.g., triethylamine in dichloromethane).
Purification : Column chromatography (silica gel, ethyl acetate/hexane gradient) or recrystallization (ethanol/water) is used to isolate the product.
Q. Purity verification :
- HPLC : Retention time consistency (C18 column, acetonitrile/water mobile phase).
- NMR : Confirmation of proton environments (e.g., sulfonamide NH at δ 7.5–8.0 ppm, nitro group absence of splitting due to symmetry) .
- Key Data : Analogous sulfonamide syntheses report yields of 60–85% under optimized conditions .
Q. Which spectroscopic techniques are most effective for characterizing the nitro and sulfonamide groups in this compound?
- Methodological Answer :
- FT-IR : Nitro group asymmetric stretching (~1520 cm⁻¹) and sulfonamide S=O stretches (~1360 and 1150 cm⁻¹) .
- ¹³C NMR : Nitrobenzene carbons resonate at δ 125–140 ppm; sulfonamide sulfur-linked carbons appear downfield (δ 45–55 ppm) .
- X-ray crystallography : Resolves spatial arrangement of the nitro group relative to the sulfonamide moiety, critical for confirming regiochemistry .
Q. What are the common metal coordination behaviors observed with this sulfonamide, and how do they affect reactivity?
- Methodological Answer :
- Coordination studies : The sulfonamide’s NH and nitro groups act as ligands for transition metals (e.g., Cu²⁺, Ni²⁺).
- Impact on reactivity : Metal coordination can stabilize intermediates in catalytic reactions or alter electronic properties (e.g., enhanced electrophilicity of the nitro group) .
Advanced Research Questions
Q. How can conflicting NMR data for sulfonamide derivatives be resolved during structural elucidation?
- Methodological Answer :
- Dynamic effects : Use variable-temperature NMR to detect rotational barriers in the sulfonamide group (e.g., coalescence temperature analysis for NH protons).
- 2D techniques : HSQC and HMBC correlations clarify connectivity between the aminomethylpentane backbone and aromatic ring .
- Comparative analysis : Cross-reference with crystallographic data (e.g., C–S bond lengths in sulfonamides average 1.76 Å) .
Q. What strategies optimize the regioselectivity of nitro group reduction in similar sulfonamides?
- Methodological Answer :
- Catalytic hydrogenation : Use Pd/C or Raney Ni under mild H₂ pressure (1–3 atm) to reduce nitro to amine while preserving sulfonamide integrity .
- Chemical reductants : SnCl₂/HCl selectively reduces nitro groups without cleaving sulfonamide bonds, but may require post-reduction neutralization .
- Monitoring : TLC (silica, ethyl acetate) tracks reduction progress; Rf shifts from ~0.6 (nitro) to ~0.3 (amine) .
Q. How does the steric environment of the aminomethylpentan-3-yl group influence the compound’s reactivity in nucleophilic substitutions?
- Methodological Answer :
- Steric hindrance : The branched pentan-3-yl group reduces accessibility to the sulfonamide’s sulfur atom, slowing SN2 reactions (e.g., alkylation).
- Kinetic studies : Compare reaction rates with linear-chain analogs (e.g., tert-butyl vs. n-pentyl substituents show 3x slower kinetics) .
- Computational modeling : DFT calculations (B3LYP/6-31G*) predict higher activation energies for sterically hindered intermediates .
Q. What are the challenges in synthesizing enantiomerically pure derivatives of this compound, and how can they be addressed?
- Methodological Answer :
- Chiral resolution : Use chiral HPLC (e.g., Chiralpak IA column) or diastereomeric salt formation with tartaric acid.
- Asymmetric synthesis : Employ enantioselective catalysts (e.g., Jacobsen’s thiourea catalysts) during sulfonamide bond formation .
- Circular dichroism (CD) : Verify enantiopurity by monitoring Cotton effects at 220–250 nm .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
